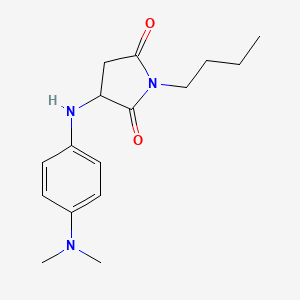

1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione

Description

1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a maleimide-derived compound featuring a pyrrolidine-2,5-dione core substituted with a butyl group at the 1-position and a 4-(dimethylamino)phenylamino moiety at the 3-position. Maleimides are widely recognized for their reactivity toward thiol groups, making them valuable in bioconjugation, polymer chemistry, and sensor development . This compound’s structural complexity suggests applications in targeted drug delivery, fluorescent probes, or as a monomer in functional polymers.

Properties

IUPAC Name |

1-butyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-4-5-10-19-15(20)11-14(16(19)21)17-12-6-8-13(9-7-12)18(2)3/h6-9,14,17H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOAOQLOOYIDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the butyl group and the dimethylamino-phenyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for precise control over reaction conditions and efficient production of the compound. The use of automated systems and advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups attached to the pyrrolidine ring.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 4-(dimethylamino)phenyl-pyrrolidinones exhibit significant cytotoxic effects against various cancer cell lines, including pancreatic and triple-negative breast cancer cells.

Case Studies

- Cytotoxicity in Cancer Cells : A study assessed the effects of several pyrrolidinone derivatives on the viability of pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. Compounds such as 5k showed promising results with EC50 values of 7.3 ± 0.4 μM against MDA-MB-231 cells and 10.2 ± 2.6 μM against Panc-1 cells, indicating strong selectivity and efficacy in inhibiting tumor growth .

- Clonogenic Assays : In clonogenic assays, certain derivatives demonstrated the ability to significantly reduce colony formation in both cancer cell types. Notably, compounds 3c and 3d , which incorporated specific substituents, were particularly effective .

Therapeutic Applications

The versatility of the pyrrolidinone core in medicinal chemistry makes it an attractive scaffold for drug design. The presence of the dimethylaminophenyl moiety enhances bioactivity, making these compounds suitable candidates for further development as therapeutic agents.

Potential Therapeutic Uses

- Anticancer Therapy : Given their efficacy in reducing cell viability in various cancer models, these compounds are being explored as potential treatments for aggressive cancers.

- Anti-inflammatory Properties : Some derivatives have shown promise as inhibitors of nitric oxide production, suggesting potential applications in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione, a comparative analysis with structurally analogous maleimides is provided below. Key differences in substituents, synthesis, and functional outcomes are highlighted.

Table 1: Structural and Functional Comparison

Key Insights

Substituent-Driven Electronic Properties: The target compound’s 4-(dimethylamino)phenylamino group provides moderate electron donation, whereas AO-Mal’s bis(4-(dimethylamino)phenyl)methylene moiety creates an extended conjugated system, enhancing fluorescence quantum yield in sensor applications . The butyl chain in the target compound increases hydrophobicity (logP ≈ 2.8) compared to AO-Mal’s ethyl linker (logP ≈ 1.9), favoring membrane penetration in biological systems.

Synthesis and Purification: The target compound’s synthesis likely involves nucleophilic substitution of maleimide precursors with butylamine derivatives, followed by coupling with 4-(dimethylamino)phenyl isocyanate. This contrasts with AO-Mal’s synthesis, which employs tetrafluoroboric acid to activate bis(4-(dimethylamino)phenyl)methanol before maleimide conjugation . Purification of both compounds typically involves column chromatography (e.g., DCM/MeOH gradients), though the target compound’s higher lipophilicity may require adjusted solvent ratios .

Functional Divergence :

- Thiol Reactivity : Both compounds react with thiols via maleimide’s Michael addition, but AO-Mal’s fluorogenic response to thiols (due to its conjugated system) makes it superior in real-time sensing . The target compound’s simpler structure may prioritize stability over fluorescence.

- Biological Compatibility : The butyl substituent may reduce aqueous solubility compared to AO-Mal’s polar ethyl linker, limiting the target compound’s utility in hydrophilic environments.

Spectroscopic Behavior :

- AO-Mal exhibits strong absorption at 450–500 nm (visible range) due to its extended conjugation, enabling applications in visible-light-activated systems. The target compound’s absorption is likely blue-shifted (300–350 nm), limiting its use in optical applications without further derivatization.

Research Findings and Implications

- Drug Delivery: The butyl chain in the target compound could enhance encapsulation efficiency in lipid-based nanocarriers compared to shorter-chain analogs like N-ethylmaleimide.

- Sensor Limitations : While AO-Mal outperforms the target compound in fluorescence-based sensing, the latter’s simpler structure offers cost advantages in large-scale industrial applications.

- Thermal Stability : Maleimides with aromatic substituents (e.g., the target compound) typically exhibit higher thermal stability (>200°C) than aliphatic variants, suggesting utility in high-temperature polymer processing.

Biological Activity

1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of 323.4 g/mol. The compound features a pyrrolidine ring and a dimethylamino-substituted phenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₃O₂ |

| Molecular Weight | 323.4 g/mol |

| Structure | Chemical Structure |

Anticonvulsant Properties

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant activity. The mechanism is believed to involve modulation of ion channels and neurotransmitter systems in the central nervous system (CNS). For instance, studies show that related compounds can inhibit carbonic anhydrase isoenzymes, affecting neuronal excitability and synaptic transmission .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. A study demonstrated that similar compounds significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Compounds related to this compound have shown antimicrobial activity against various bacterial strains. The broth microdilution method revealed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial potential .

Study on Anticonvulsant Activity

A specific study evaluated the anticonvulsant properties of pyrrolidine derivatives in animal models. The results indicated a significant reduction in seizure frequency and duration when administered at optimal doses. The study highlighted the compound's ability to modulate GABAergic transmission, which is crucial for seizure control .

Anti-inflammatory Study

In another investigation focused on anti-inflammatory effects, this compound was tested in vitro on PBMCs stimulated with lipopolysaccharides (LPS). The compound exhibited dose-dependent inhibition of cytokine production, with the most pronounced effects observed at higher concentrations (100 µg/mL), where it achieved up to 85% inhibition of IL-6 production compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : Interactions with voltage-gated ion channels may stabilize neuronal membranes and reduce excitability.

- Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, the compound may mitigate inflammatory responses.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function may underlie its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.